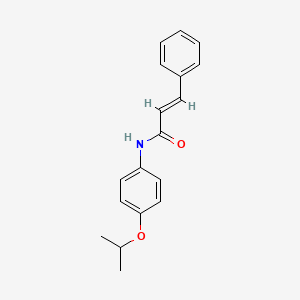
N-(4-isopropoxyphenyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropoxyphenyl)cinnamamide is a derivative of cinnamamides . Cinnamamides are interesting scaffolds within medicinal chemistry and have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes .Molecular Structure Analysis
The structures of the synthesized cinnamamides were confirmed by 1H NMR, 13C NMR, FTIR, and mass spectroscopy . The formation of the cinnamamides was confirmed by the absence of the proton signal of the cinnamic acids COOH portions .Chemical Reactions Analysis
The synthesis of cinnamamides involves a reaction between methyl cinnamates and phenylethylamines . This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .Aplicaciones Científicas De Investigación
Antidepressant Effects Studies on N-(2-hydroxyethyl) cinnamamide derivatives have shown significant antidepressant-like actions. Certain derivatives effectively reduced immobility time in animal models, indicating potential as promising compounds for treating depression (Deng et al., 2011).
Anticonvulsant Properties Crystallographic studies of cinnamamide derivatives, including N-(4-isopropoxyphenyl)cinnamamide, have been explored for their anticonvulsant activity. The analysis suggests that specific N-atom substituents, particularly when combined with an electron-donor atom, might contribute to anticonvulsant properties, highlighting the importance of molecular structure in therapeutic effectiveness (Żesławska et al., 2017).
Antifungal and Insecticidal Activities Cinnamamide derivatives have demonstrated potential in agricultural applications, showing certain fungicidal activities against plant pathogens and moderate nematicidal activities. This suggests that these compounds could be useful in developing new agricultural chemicals for plant protection (Xiao et al., 2011).
Anticancer Potential Cinnamic acid derivatives, including cinnamamide variants, have been explored for their anticancer properties. The chemical structure of cinnamic acids allows for diverse reactions, making these derivatives candidates for traditional and synthetic antitumor agents. Despite their rich medicinal tradition, the full potential of cinnamamide derivatives in cancer treatment is yet to be fully realized, warranting further research (De et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for N-(4-isopropoxyphenyl)cinnamamide is not mentioned in the retrieved papers, cinnamamides have been shown to interact with various biological targets. For instance, some cinnamamides directly interacted with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Safety and Hazards
Direcciones Futuras
Cinnamamides, including N-(4-isopropoxyphenyl)cinnamamide, show potential as lead structures for further optimization as α-glucosidase inhibitors . Additionally, the presence of certain substituents, such as an isopropyl group, has been suggested to be important for antibacterial activity . These findings can guide the future design of similar antibacterial compounds .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWSFDKCRYQBKJ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
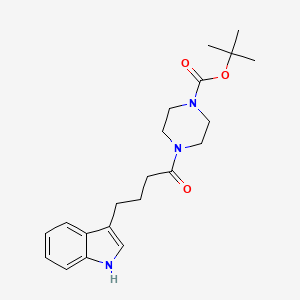

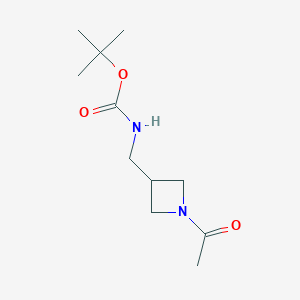
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)
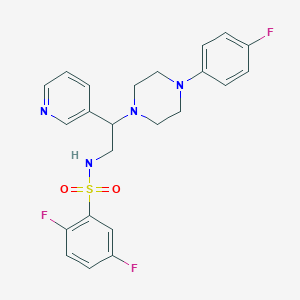
![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)
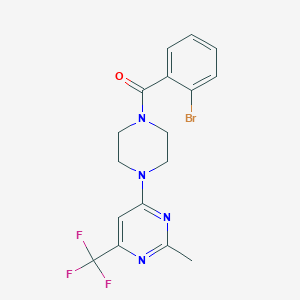
![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
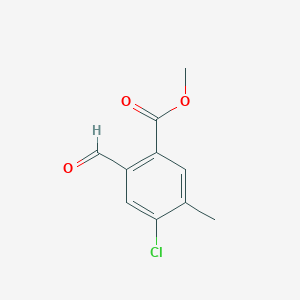

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)
